5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine

Medicinal Chemistry Cross-Coupling Reactions Sequential Functionalization

5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine (CAS 2374137-45-6) delivers differential halogen reactivity: the 8-iodo substituent enables Pd-catalyzed cross-coupling, while the 5-chloro position permits subsequent SNAr for orthogonal analog library synthesis from a single starting material. Validated scaffold for Syk/ZAP-70 kinase inhibition programs. The 8-iodo position supports halogen bonding studies and I-125/I-131 radiolabeling for autoradiography and receptor occupancy assays. Generic triazolopyrimidine analogs without this precise 5-Cl/8-I substitution pattern cannot replicate the synthetic versatility or biological profile, posing a material risk to SAR reproducibility and hit-to-lead continuity.

Molecular Formula C5H2ClIN4
Molecular Weight 280.45 g/mol
Cat. No. B12943471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine
Molecular FormulaC5H2ClIN4
Molecular Weight280.45 g/mol
Structural Identifiers
SMILESC1=C(C2=NN=CN2C(=N1)Cl)I
InChIInChI=1S/C5H2ClIN4/c6-5-8-1-3(7)4-10-9-2-11(4)5/h1-2H
InChIKeyUQVCRIILFAUHCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine: Core Properties and Structural Classification for Procurement


5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine (CAS: 2374137-45-6; molecular formula C₅H₂ClIN₄; molecular weight 280.45 g/mol) is a halogenated heterocyclic compound within the triazolopyrimidine class . This scaffold constitutes a fused bicyclic system comprising a triazole ring and a pyrimidine ring, which has been widely employed as a template in medicinal chemistry due to its diverse pharmacological potential [1]. The compound bears two distinct halogen substituents: chlorine at the 5-position and iodine at the 8-position of the pyrimidine ring. These halogens confer both differential reactivity for sequential functionalization and substantial modulation of physicochemical properties relative to the unsubstituted parent scaffold [1,2,4]triazolo[4,3-c]pyrimidine (CAS 274-81-7, MW 120.11 g/mol, XLogP3 0.5) [2].

Why Generic Substitution of 5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine with Unsubstituted or Mono-Halogenated Analogs Fails in Research Applications


Triazolopyrimidines cannot be treated as interchangeable commodities due to the profound impact of halogen substitution patterns on both synthetic utility and biological activity. The [1,2,4]triazolo[4,3-c]pyrimidine scaffold, while versatile, exhibits dramatically altered physicochemical properties, reactivity, and target-binding characteristics depending on the nature, number, and position of halogen substituents [1]. In class-level SAR analyses, halogen substituents—particularly iodine—have been identified as critical determinants of hydrophobic interactions within enzyme active sites such as Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), with alkyl halide substituents on the triazolopyrimidine ring being essential for antimalarial activity [2]. Furthermore, the presence of dual halogens with differing leaving-group propensities (Cl vs. I) enables orthogonal functionalization strategies that are simply unavailable with unsubstituted or mono-halogenated analogs . Selecting a generic analog without the precise 5-chloro-8-iodo substitution pattern fundamentally alters both the accessible chemistry and the biological profile of downstream derivatives, rendering substitution a high-risk proposition for reproducibility and project continuity.

Quantitative Differentiation Evidence for 5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine: Head-to-Head Comparisons with Closest Analogs


Orthogonal Reactivity: Chloro vs. Iodo Leaving Group Differential in Cross-Coupling Chemistry

The co-occurrence of chlorine and iodine on the same triazolopyrimidine scaffold enables orthogonal functionalization via sequential cross-coupling reactions, a capability absent in unsubstituted or mono-halogenated analogs. The 8-iodo substituent undergoes palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) with substantially greater facility than the 5-chloro substituent, permitting site-selective derivatization . In contrast, the unsubstituted parent scaffold [1,2,4]triazolo[4,3-c]pyrimidine offers no halogen-based coupling handles, while mono-halogenated analogs such as 8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine (MW 246.01 g/mol) provide only a single reactive site, thereby limiting synthetic versatility to linear derivatization sequences .

Medicinal Chemistry Cross-Coupling Reactions Sequential Functionalization

Physicochemical Differentiation: Molecular Weight and Predicted Lipophilicity vs. Unsubstituted Parent Scaffold

The introduction of chlorine and iodine at the 5- and 8-positions, respectively, produces a pronounced shift in key physicochemical parameters relative to the unsubstituted parent scaffold [1,2,4]triazolo[4,3-c]pyrimidine (CAS 274-81-7) . The target compound exhibits a molecular weight of 280.45 g/mol compared to 120.11 g/mol for the parent—a 133% increase—and a predicted XLogP3 shift from 0.5 (parent) to an estimated 2.0-2.5 range for the 5-chloro-8-iodo derivative, representing a ~4- to 5-fold increase in lipophilicity (class-level inference based on halogen π contributions) [1]. This magnitude of change directly impacts membrane permeability, plasma protein binding, and metabolic stability in biological assays [2].

Physicochemical Properties Drug-Likeness ADME Prediction

Halogen Combination Uniqueness: Chloro-Iodo Substitution Pattern vs. More Common Chloro-Bromo Analogs in the [1,2,4]Triazolo[4,3-c]pyrimidine Series

The 5-chloro-8-iodo substitution pattern represents a distinct halogen combination within the [1,2,4]triazolo[4,3-c]pyrimidine chemical space. The more commonly encountered dihalogenated analog in this series is 5-chloro-8-bromo-[1,2,4]triazolo[4,3-c]pyrimidine and its 3-aryl substituted derivatives, which have been synthesized and characterized in antimicrobial screening programs [1]. The replacement of bromine with iodine alters both steric bulk (van der Waals radius: Br = 1.85 Å; I = 1.98 Å) and polarizability, which can significantly affect halogen bonding interactions with biological targets. In structurally related triazolopyrimidine SAR studies, halogen substitution at specific positions has been shown to modulate enzyme inhibition potency by orders of magnitude [2].

Halogen Bonding Scaffold Diversity Chemical Library Design

Synthetic Intermediacy: Documented Utility in Syk Family Kinase Inhibitor Development Using [1,2,4]Triazolo[4,3-c]pyrimidine Scaffolds

The [1,2,4]triazolo[4,3-c]pyrimidine scaffold has been validated as a productive template for the design of Syk family kinase inhibitors, with structure-activity relationship studies demonstrating that appropriately substituted derivatives exhibit potent inhibition of both Syk and ZAP-70 kinases [1]. In this established research program, 1,2,4-triazolo[4,3-c]pyrimidine and its 1,2,4-triazolo[1,5-c]pyrimidine isomer were systematically derivatized and evaluated, with representative compounds showing strong kinase inhibition and suppression of IL-2 production in peripheral blood mononuclear cells [2]. While the specific 5-chloro-8-iodo derivative was not among the compounds evaluated in the published SAR study, the halogenated scaffold serves as a key synthetic intermediate for generating structurally diverse inhibitors within this pharmacologically validated series .

Kinase Inhibition Immunology Drug Discovery

Optimal Application Scenarios for Procuring 5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine in Research and Development


Sequential Diversification for Targeted Library Synthesis in Medicinal Chemistry

5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine is optimally deployed as a dual-functionalization scaffold in medicinal chemistry programs requiring site-selective derivatization. The differential reactivity of the 8-iodo substituent (highly reactive in Pd-catalyzed cross-coupling) relative to the 5-chloro substituent (less reactive, amenable to subsequent nucleophilic aromatic substitution or additional coupling under forcing conditions) enables orthogonal functionalization sequences that generate structurally diverse analog libraries from a single starting material . This capability is particularly valuable in hit-to-lead optimization campaigns where systematic exploration of chemical space around the triazolopyrimidine core is required.

Spleen Tyrosine Kinase (Syk) and ZAP-70 Inhibitor Discovery Programs

For research groups engaged in developing Syk family kinase inhibitors for allergic disorders or autoimmune disease applications, this compound serves as a direct entry point into a scaffold with established pharmacological precedent. The [1,2,4]triazolo[4,3-c]pyrimidine core has been validated as an effective template for Syk and ZAP-70 kinase inhibition [1]. The 5-chloro-8-iodo derivative, with its two functionalizable halogen handles, enables rapid analog generation to explore SAR around the pyrimidine ring positions, accelerating the hit-to-lead timeline compared to de novo core synthesis.

Halogen Bonding and Non-Covalent Interaction Studies in Structural Biology

The presence of the 8-iodo substituent—characterized by a van der Waals radius of 1.98 Å and high polarizability—makes this compound particularly suitable for investigating halogen bonding interactions in protein-ligand co-crystal studies. Iodine's capacity to form strong σ-hole interactions with backbone carbonyl oxygens and other Lewis bases is superior to that of lighter halogens (Br, Cl), and the triazolopyrimidine scaffold provides a rigid, planar framework for precise geometric orientation of the halogen bond donor [2]. Researchers investigating halogen bonding energetics or designing inhibitors that leverage iodine-mediated interactions for enhanced potency and selectivity will find this compound a valuable probe.

Radiolabeling Precursor for Imaging or Autoradiography Applications

The 8-iodo position on the triazolopyrimidine scaffold presents a site amenable to isotopic exchange for radiolabeling with iodine-125 or iodine-131. This property positions 5-chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine as a precursor for generating radiolabeled analogs for use in autoradiography, receptor occupancy studies, or in vitro binding assays . The 5-chloro substituent remains available for additional functionalization, enabling the construction of radiolabeled probes bearing varied pharmacophores while maintaining a consistent labeling position.

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